molecular formula C20H19N3O2S B3595810 2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3595810
M. Wt: 365.5 g/mol
InChI Key: YHAVQHQCTZMQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of Functional Groups: The acetyl, methyl, phenyl, and pyridinyl groups are introduced through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ACETAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

    2-ACETAMIDO-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

The presence of the pyridinyl group in 2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE distinguishes it from other thiophene derivatives. This group can enhance the compound’s binding affinity to certain molecular targets and improve its solubility and stability.

Properties

IUPAC Name

2-acetamido-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-17(16-8-4-3-5-9-16)18(20(26-13)23-14(2)24)19(25)22-12-15-7-6-10-21-11-15/h3-11H,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVQHQCTZMQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
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2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
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2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
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2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
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2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
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2-ACETAMIDO-5-METHYL-4-PHENYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE

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